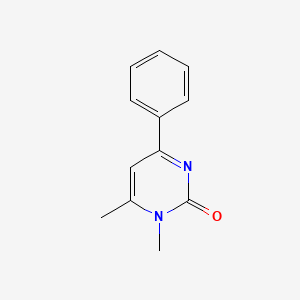
1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through a multi-step process involving the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Metal hydrides such as sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups into the molecule.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the specific application and target.
相似化合物的比较
Similar Compounds
2,4-Dimethylpyrimidin-5-one: Another pyrimidinone derivative with similar structural features.
4-Phenylpyrimidin-2-one: Lacks the methyl groups but shares the phenyl and pyrimidinone core.
Uniqueness
1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one is unique due to the specific positioning of its methyl and phenyl groups, which can influence its chemical reactivity and biological activity compared to other pyrimidinone derivatives.
属性
CAS 编号 |
38747-63-6 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC 名称 |
1,6-dimethyl-4-phenylpyrimidin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-9-8-11(13-12(15)14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI 键 |
NBXVYZSTWDQFNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=O)N1C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


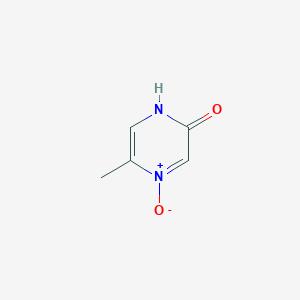
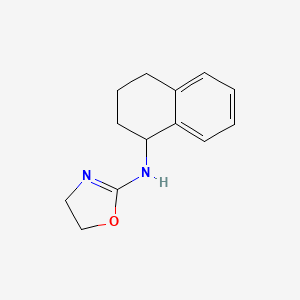
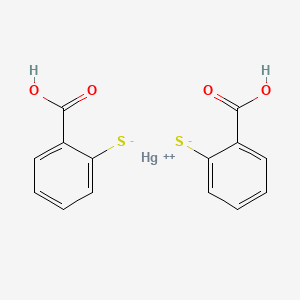
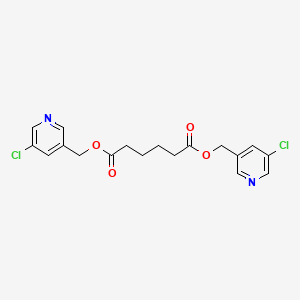
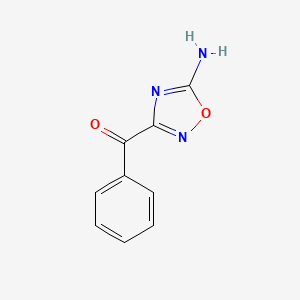
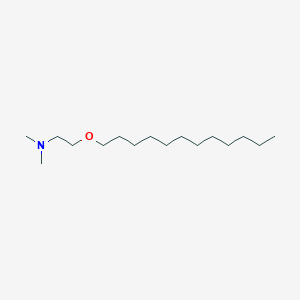

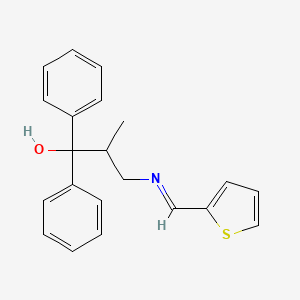
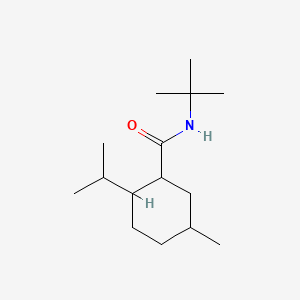
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
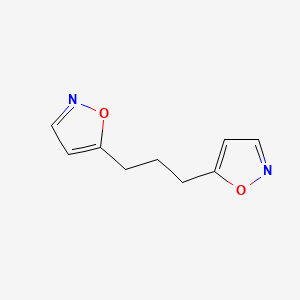
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)

![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
